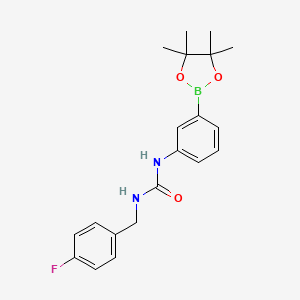

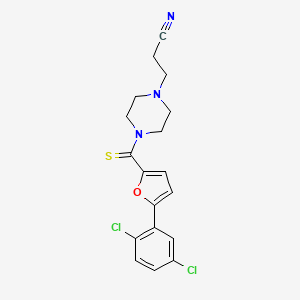

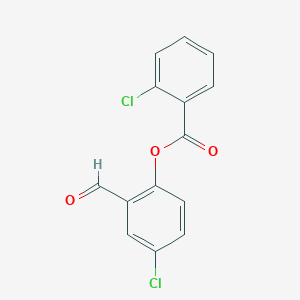

1-Methyl-4-(4-(pyrimidin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-4-(4-(pyrimidin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a pyrrolidinone derivative that has been synthesized using various methods.

科学的研究の応用

Synthesis and Chemical Properties

1-Methyl-4-(4-(pyrimidin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a chemical compound involved in various synthetic and chemical property studies. A notable research application includes its role in the novel and efficient one-pot synthesis of 2-aminopyrimidinones, where it participates in three-component reactions leading to the formation of pyrimidinones. These reactions are significant for their simplicity and efficiency in synthesizing compounds with potential biological activities. The self-assembly and hydrogen bonding capabilities of these compounds, confirmed by X-ray crystallography, highlight their importance in the study of molecular interactions and crystal engineering (Bararjanian et al., 2010).

Anticancer Activities

Research into the anticancer properties of related pyrimidinone compounds has demonstrated significant activity against various human tumor cell lines. The presence of piperidine/pyrrolidine structures, such as in this compound, has been associated with enhanced anticancer activities. These studies suggest the potential therapeutic value of these compounds in cancer treatment, emphasizing the importance of the structural features for their biological activities (Singh & Paul, 2006).

Anti-Angiogenic and DNA Cleavage Activities

The synthesis and characterization of novel derivatives containing pyrimidin-2-yl and piperidine structures have shown significant anti-angiogenic and DNA cleavage activities. These activities are crucial for the development of new anticancer agents, as they can inhibit the formation of blood vessels in tumors and interact with DNA, leading to cancer cell death. The efficacy of these compounds in the chick chorioallantoic membrane (CAM) model and their DNA binding/cleavage abilities highlight their potential as anticancer agents (Kambappa et al., 2017).

Molecular Structure and Bonding

Studies on the molecular structure and bonding of compounds similar to this compound have provided insights into their chemical behavior. For instance, research on the structural and electronic properties of anticonvulsant drugs with substituted piperidine and pyrimidine moieties has contributed to understanding how these structural elements influence drug activity. X-ray diffraction and molecular orbital calculations have been used to examine the orientation and electronic distribution in these compounds, offering valuable information for drug design (Georges et al., 1989).

Biotransformation Studies

Biotransformation studies have explored the metabolic pathways of compounds with pyrrolidine and piperidine structures, shedding light on their pharmacokinetics and the role of cytochrome P450 enzymes in their metabolism. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of potential therapeutic agents, helping to predict their behavior in the human body (Chen et al., 2011).

特性

IUPAC Name |

1-methyl-4-(4-pyrimidin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-18-10-11(9-13(18)20)14(21)19-7-3-12(4-8-19)22-15-16-5-2-6-17-15/h2,5-6,11-12H,3-4,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTPNEUUSZFFOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B2989930.png)

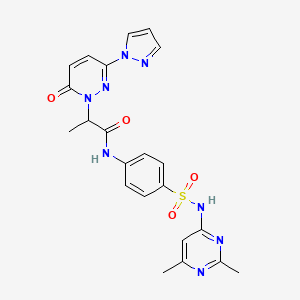

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2989932.png)

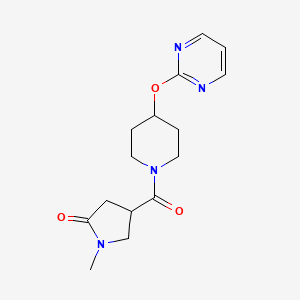

![4-Ethyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2989934.png)

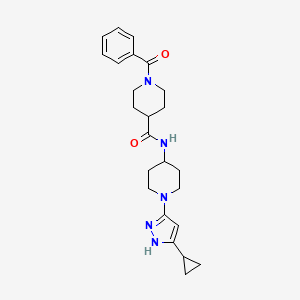

![ethyl 2-[3,9-dimethyl-7-(2-methylpropyl)-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purinyl]acetate](/img/structure/B2989938.png)

amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2989945.png)

![4,5-dimethoxy-2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2989950.png)